Bilirubin diglucuronide
Vue d'ensemble
Description
Bilirubin diglucuronide is a conjugated form of bilirubin, a yellow-orange pigment that results from the breakdown of heme, a component of hemoglobin. This compound is formed in the liver through the process of glucuronidation, where bilirubin is converted into a water-soluble form to facilitate its excretion in bile. The hydrophilic nature of this compound allows it to be efficiently transported across the hepatic canalicular membrane into the bile by the transporter MRP2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bilirubin diglucuronide is synthesized in the liver through the enzymatic action of UDP-glucuronosyltransferase, which catalyzes the addition of glucuronic acid to bilirubin. This process involves two sequential steps: the formation of bilirubin monoglucuronide followed by the conversion to this compound. The reaction requires UDP-glucuronate as a cofactor .
Industrial Production Methods: Industrial production of this compound is not common due to its biological origin and the complexity of its synthesis. in research settings, this compound can be isolated from liver tissues or synthesized in vitro using purified enzymes and substrates.
Analyse Des Réactions Chimiques
Types of Reactions: Bilirubin diglucuronide primarily undergoes glucuronidation reactions. It can also participate in oxidation reactions, where it is converted to biliverdin through the action of bilirubin oxidase .
Common Reagents and Conditions:
Glucuronidation: UDP-glucuronate and UDP-glucuronosyltransferase.
Oxidation: Bilirubin oxidase or chemical oxidants like vanadate.
Major Products Formed:
Glucuronidation: Bilirubin monoglucuronide and this compound.
Oxidation: Biliverdin.
Applications De Recherche Scientifique
Bilirubin diglucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in bilirubin metabolism and its impact on liver function.
Industry: Employed in the development of pharmaceuticals targeting bilirubin metabolism and excretion.
Mécanisme D'action
Bilirubin diglucuronide exerts its effects primarily through its role in bilirubin metabolism. It is formed in the liver and transported into the bile for excretion. The molecular target of this compound is the hepatic transporter MRP2, which facilitates its movement across the canalicular membrane . Additionally, this compound can modulate immune responses by inhibiting the complement cascade and altering macrophage function .
Comparaison Avec Des Composés Similaires
Bilirubin Monoglucuronide: Another conjugated form of bilirubin, formed as an intermediate in the synthesis of bilirubin diglucuronide.
Unconjugated Bilirubin: The initial form of bilirubin before undergoing glucuronidation.
Biliverdin: The oxidation product of bilirubin, formed through the action of bilirubin oxidase.
Uniqueness: this compound is unique due to its high water solubility, which facilitates its excretion in bile. This property distinguishes it from unconjugated bilirubin, which is hydrophobic and requires conjugation for excretion. Additionally, this compound’s role in modulating immune responses adds to its uniqueness compared to other bilirubin derivatives .
Activité Biologique
Bilirubin diglucuronide (BDG) is a significant metabolite of bilirubin, primarily formed in the liver through the conjugation of bilirubin with glucuronic acid. This process enhances the water solubility of bilirubin, facilitating its excretion in bile. Understanding the biological activity of BDG is crucial for elucidating its role in various physiological and pathological conditions.
Formation and Enzymatic Mechanisms
BDG is synthesized from bilirubin via two primary enzymatic pathways:
-
UDP Glucuronyl Transferase Pathway :
- Bilirubin is first converted to bilirubin monoglucuronide (BMG) by the enzyme uridine diphosphoglucuronate glucuronosyl transferase (UGT1A1). Subsequently, a second glucuronic acid moiety is added to form BDG.
- The reaction occurs optimally at pH 7.4, with a notable activity rate of approximately 625 nmol per 20 minutes per gram of liver tissue under specific conditions .
-
Enzymatic Dismutation :
- In addition to the glucuronyl transferase-mediated pathway, BDG can also be formed through the dismutation of BMG. This process involves converting two moles of BMG into one mole of BDG and one mole of unconjugated bilirubin, catalyzed by bilirubin monoglucuronide dismutase (EC 2.4.1.95).
- The rate of BDG formation via this pathway can reach up to 470 nmol per gram of liver per minute .
Physiological Role and Clinical Significance
BDG plays a vital role in the detoxification and elimination of bilirubin from the body. Its formation is critical in preventing hyperbilirubinemia, which can lead to jaundice and other complications. The clinical significance of BDG is particularly evident in conditions such as:
- Crigler-Najjar Syndrome : A genetic disorder characterized by impaired bilirubin conjugation, leading to elevated levels of unconjugated bilirubin in the bloodstream. Studies have shown that individuals with this syndrome have reduced biliary secretion rates for BDG, indicating a defect in the conjugation process .
- Acute Liver Failure : Elevated levels of bilirubin species, including BDG, have been observed in patients with acute liver failure compared to healthy controls. This suggests that monitoring BDG levels could provide insights into liver function and disease progression .
Research Findings and Case Studies
Recent studies have highlighted various aspects of BDG's biological activity:
- Bilirubin Metabolism in Rats : Research involving Gunn rats (which lack UGT1A1) demonstrated that both enzymatic pathways contribute to BDG formation in vivo. When these rats were infused with labeled bilirubin compounds, significant differences in the ratios of labeled metabolites indicated that dismutation plays a substantial role under certain conditions .
- Clinical Observations : A case study involving an infant with persistent jaundice revealed elevated direct bilirubin levels, suggesting a potential impairment in the conversion to BDG. This case emphasizes the importance of understanding BDG's synthesis and its implications for diagnosing and treating jaundice .
Comparative Analysis of Bilirubin Conjugates
The following table summarizes key characteristics and differences between various bilirubin conjugates:
Bilirubin Conjugate | Formation Pathway | Solubility | Clinical Relevance |
---|---|---|---|
Bilirubin | Direct breakdown from heme | Insoluble | Precursor to conjugated forms |
Bilirubin Monoglucuronide | UDP Glucuronyl Transferase pathway | Moderately soluble | Intermediate product; less toxic than free bilirubin |
This compound | UDP Glucuronyl Transferase & Dismutation | Highly soluble | Primary form excreted in bile; prevents jaundice |
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLWMXOOYZBTH-BTVQFETGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H52N4O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904013 | |
Record name | Bilirubin diglucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bilirubin diglucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17459-92-6 | |
Record name | Bilirubin diglucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17459-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bilirubin diglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017459926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bilirubin diglucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BILIRUBIN DIGLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L71584RCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bilirubin diglucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.